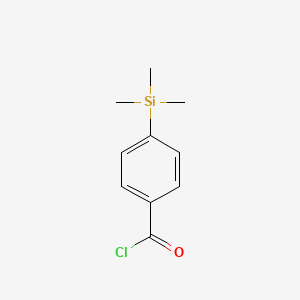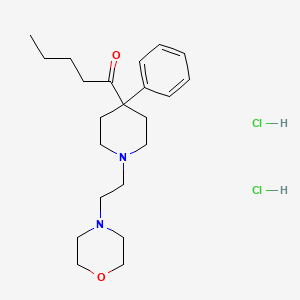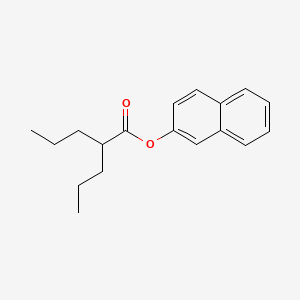
naphthalen-2-yl 2-propylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 2-propylpentanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and 2-propylpentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-propylpentanoate typically involves the esterification of naphthalen-2-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further improve the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl 2-propylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: The major product is 2-propylpentanoic acid.
Reduction: The major products are naphthalen-2-yl methanol and 2-propylpentanol.
Substitution: Depending on the substituent, various substituted naphthalenes can be formed.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 2-propylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl 2-propylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and 2-propylpentanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl 2-propylpentanoate: Similar structure but with the ester group attached to the 1-position of naphthalene.
Naphthalen-2-yl acetate: Similar ester structure but with a shorter acyl chain.
Naphthalen-2-yl butanoate: Similar ester structure but with a different acyl chain length.
Uniqueness
Naphthalen-2-yl 2-propylpentanoate is unique due to its specific ester linkage and the presence of the 2-propylpentanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
22632-67-3 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl 2-propylpentanoate |
InChI |
InChI=1S/C18H22O2/c1-3-7-15(8-4-2)18(19)20-17-12-11-14-9-5-6-10-16(14)13-17/h5-6,9-13,15H,3-4,7-8H2,1-2H3 |
Clave InChI |
PXPNERUCNUNRQX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


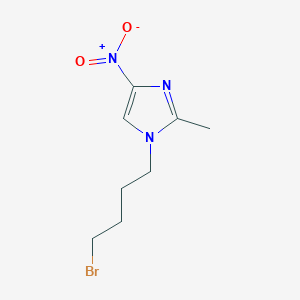
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)

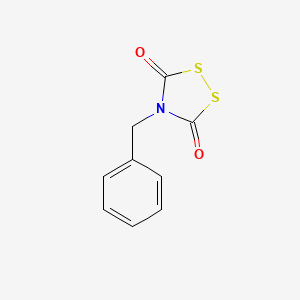


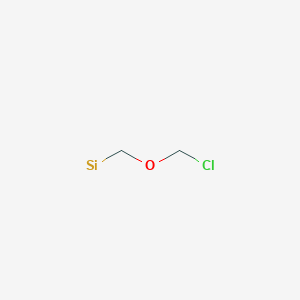
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
